Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate is an organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a butyl ester group, a nitrophenyl group, and a chromen-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate typically involves the esterification of the corresponding chromen-2-one derivative with butyl acetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The nitrophenyl group is introduced through a nitration reaction using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes nitration, esterification, and purification steps to obtain the final product with high purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and yield of the industrial process.
Chemical Reactions Analysis
Types of Reactions
Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the chromen-2-one moiety.
Reduction: Amino derivatives of the chromen-2-one moiety.
Substitution: Substituted chromen-2-one derivatives with various functional groups.
Scientific Research Applications
Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. The chromen-2-one moiety can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- Butyl ((4-(2-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate
- Butyl ((4-(4-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate
- Ethyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate
Uniqueness
Butyl ((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-YL)oxy)acetate is unique due to the specific positioning of the nitrophenyl group, which influences its chemical reactivity and biological activity. The butyl ester group also contributes to its distinct physicochemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H19NO7 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
butyl 2-[4-(3-nitrophenyl)-2-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C21H19NO7/c1-2-3-9-27-21(24)13-28-16-7-8-17-18(12-20(23)29-19(17)11-16)14-5-4-6-15(10-14)22(25)26/h4-8,10-12H,2-3,9,13H2,1H3 |
InChI Key |
SJNNLMPEBTWTSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.